molecular formula C12H12OS B132863 2-Ethoxy-4-phenylthiophene CAS No. 153709-27-4

2-Ethoxy-4-phenylthiophene

Cat. No. B132863
CAS RN: 153709-27-4
M. Wt: 204.29 g/mol
InChI Key: JRUWBLSQXDDAIH-UHFFFAOYSA-N
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Description

2-Ethoxy-4-phenylthiophene is an organic compound that belongs to the thiophene family. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism Of Action

The exact mechanism of action of 2-Ethoxy-4-phenylthiophene is not fully understood, but it is believed to interact with certain biological molecules, such as proteins and nucleic acids, through weak non-covalent interactions. These interactions can lead to changes in the conformation or activity of the molecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
2-Ethoxy-4-phenylthiophene has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-Ethoxy-4-phenylthiophene has been shown to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethoxy-4-phenylthiophene in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, its unique properties make it a useful tool for studying a wide range of biological processes. However, one limitation of using 2-Ethoxy-4-phenylthiophene is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are many potential future directions for research involving 2-Ethoxy-4-phenylthiophene. One area of interest is the development of new organic semiconductors based on 2-Ethoxy-4-phenylthiophene, which could have applications in a wide range of electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethoxy-4-phenylthiophene and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for 2-Ethoxy-4-phenylthiophene could lead to improved production efficiency and cost-effectiveness.

Synthesis Methods

The synthesis of 2-Ethoxy-4-phenylthiophene can be achieved through a variety of methods, including the Pd-catalyzed cross-coupling reaction of 2-bromo-4-phenylthiophene with ethyl magnesium bromide. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. Other methods for synthesizing 2-Ethoxy-4-phenylthiophene include the use of copper-catalyzed cross-coupling reactions and the Suzuki-Miyaura coupling reaction.

Scientific Research Applications

2-Ethoxy-4-phenylthiophene has a wide range of potential applications in scientific research. It has been studied for its use as a building block in the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. Additionally, 2-Ethoxy-4-phenylthiophene has been studied for its potential use as a fluorescent probe for the detection of certain biomolecules, such as proteins and DNA.

properties

CAS RN

153709-27-4

Product Name

2-Ethoxy-4-phenylthiophene

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-ethoxy-4-phenylthiophene

InChI

InChI=1S/C12H12OS/c1-2-13-12-8-11(9-14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

JRUWBLSQXDDAIH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CS1)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC(=CS1)C2=CC=CC=C2

synonyms

Thiophene, 2-ethoxy-4-phenyl- (9CI)

Origin of Product

United States

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